molecular formula C13H19N3O2 B12067162 Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B12067162
M. Wt: 249.31 g/mol
InChI Key: XRMXFGXBZLNOAX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate is a chemical compound featuring a piperidine core substituted with an aminopyridine moiety and an ethyl ester functional group. This structure makes it a valuable intermediate and building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The 5-aminopyridin-2-yl group embedded within its structure is a privileged scaffold in drug discovery, known to contribute to the development of kinase inhibitors . For instance, related aminopyridine-based compounds have been identified through computer-aided design as novel inhibitors of Janus Kinase 2 (JAK2), a critical target in oncology and immunology . Furthermore, structurally similar piperidine-carboxylate compounds have been investigated for their interactions with key biological targets, such as inducible nitric oxide synthase (NOS2) . Researchers utilize this chemical as a versatile precursor to explore structure-activity relationships and develop new therapeutic agents, particularly in the fields of cancer and inflammatory diseases. Its defined structure provides multiple sites for further chemical modification, enabling the generation of diverse compound libraries for biological screening.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8,14H2,1H3

InChI Key

XRMXFGXBZLNOAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Esterification of Piperidine-4-Carboxylic Acid

The synthesis begins with the conversion of piperidine-4-carboxylic acid (isonipecotic acid) to its ethyl ester. This step employs classical esterification conditions using thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate, followed by nucleophilic acyl substitution with ethanol .

Procedure:

  • Piperidine-4-carboxylic acid (1.0 equiv.) is treated with excess SOCl₂ under reflux for 3 hours to form piperidine-4-carbonyl chloride.

  • The intermediate is reacted with anhydrous ethanol (3.0 equiv.) in dichloromethane at 0°C, yielding ethyl piperidine-4-carboxylate as a colorless oil .

Analytical Data:

  • Yield: 89% (crude), 85% after purification .

  • ¹H NMR (500 MHz, CDCl₃): δ 4.12 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.42–3.35 (m, 2H, piperidine-NCH₂), 2.77–2.69 (m, 2H, piperidine-CH₂COO), 2.44 (tt, 1H, J = 11.2, 4.0 Hz, piperidine-CH), 1.89–1.76 (m, 4H, piperidine-CH₂), 1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃) .

N-Arylation via Buchwald-Hartwig Coupling

The critical C–N bond formation between the piperidine nitrogen and 5-nitro-2-bromopyridine is achieved via palladium-catalyzed Buchwald-Hartwig amination. This method ensures regioselective coupling at the pyridine’s C2 position, facilitated by electron-withdrawing nitro groups at C5 .

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.5 equiv.)

  • Solvent: Toluene, 110°C, 18 hours .

Procedure:

  • Ethyl piperidine-4-carboxylate (1.0 equiv.), 5-nitro-2-bromopyridine (1.2 equiv.), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ are combined in degassed toluene.

  • The reaction is heated under nitrogen, yielding ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate as a yellow solid .

Analytical Data:

  • Yield: 82% after column chromatography (silica gel, 30% ethyl acetate/hexane) .

  • HRMS (C₁₃H₁₇N₃O₄): [M+H]⁺ requires 280.1294, observed 280.1296 .

Reduction of Nitro to Amine

The nitro group at C5 of the pyridine ring is reduced to an amine using transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C), avoiding harsh hydrogen gas .

Procedure:

  • Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate (1.0 equiv.) is dissolved in methanol.

  • Ammonium formate (10 equiv.) and 10% Pd/C (20 wt%) are added, and the mixture is stirred at room temperature for 12 hours .

  • Filtration and concentration afford the target compound as a white powder.

Analytical Data:

  • Yield: 94% .

  • ¹H NMR (500 MHz, CDCl₃): δ 7.98 (d, 1H, J = 2.8 Hz, pyridine-H6), 6.93 (dd, 1H, J = 8.9, 2.8 Hz, pyridine-H4), 6.57 (d, 1H, J = 8.9 Hz, pyridine-H3), 4.10 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.78–3.71 (m, 2H, piperidine-NCH₂), 3.05–2.97 (m, 2H, piperidine-CH₂COO), 2.51 (tt, 1H, J = 11.0, 3.9 Hz, piperidine-CH), 1.92–1.80 (m, 4H, piperidine-CH₂), 1.23 (t, 3H, J = 7.1 Hz, COOCH₂CH₃) .

Comparative Analysis of Synthetic Routes

StepConditionsYield (%)Purity (%)
EsterificationSOCl₂, EtOH, 0°C8598
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C8295
Nitro ReductionNH₄HCO₂, Pd/C, rt9499

Challenges and Optimizations

  • Catalyst Selection: Initial attempts using Pd(OAc)₂ with BINAP resulted in <30% coupling yield. Switching to Pd₂(dba)₃/Xantphos improved efficiency .

  • Nitro Reduction: Hydrogen gas (H₂) at high pressure caused over-reduction byproducts, whereas transfer hydrogenation with ammonium formate provided cleaner conversion .

  • Protection Strategies: Attempts to protect the piperidine nitrogen with Boc groups led to steric hindrance, reducing coupling yields. Direct use of the free amine proved optimal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Ethyl 1-(5-aminopyridin-2-yl)piperidine-3-carboxylate (CAS: Not provided)
  • Key Difference : The ester group is at the 3-position of the piperidine ring instead of the 4-position.
  • Implications : Positional isomerism may alter the molecule’s conformational flexibility and binding affinity to biological targets. Piperidine-3-carboxylates often exhibit distinct pharmacological profiles compared to their 4-position counterparts due to steric and electronic effects .
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS: 364794-70-7)
  • Key Difference: The 5-amino group is replaced with a bromine atom.
  • Implications: Bromine serves as a leaving group, making this compound a precursor for nucleophilic substitution reactions (e.g., Suzuki coupling).

Functional Group Modifications on the Pyridine Ring

Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate (CAS: 886360-68-5)
  • Key Difference: The 5-amino group is replaced with a formyl group.
  • Implications: The formyl group enhances electrophilicity, enabling condensation reactions (e.g., formation of hydrazones or imines). Unlike the amino group, the formyl moiety may reduce solubility in aqueous environments .
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate (CAS: 215654-84-5)
  • Key Difference : The pyridine ring is replaced with a pyrimidine ring bearing a trifluoromethyl group .
  • Pyrimidine rings may engage in π-π stacking interactions distinct from pyridine-based analogs .

Complex Derivatives with Extended Aromatic Systems

Ethyl 1-(3-(5-(6-methoxynaphthalen-2-yl)thiophene-2-carboxamido)benzyl)piperidine-4-carboxylate
  • Key Difference : Incorporates a naphthalene-thiophene-carboxamido-benzyl substituent.
  • Implications : The extended aromatic system enhances binding to hydrophobic pockets in proteins or nucleic acids (e.g., G-quadruplex DNA). Such derivatives are explored as anticancer agents due to their ability to disrupt DNA replication .
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Key Difference : Features a tetrahydropyridine core with hydroxy, diphenyl, and acetyl-piperidine groups.
  • Implications : These structural elements are associated with antibacterial and antitumor activities. The hydroxy group may participate in hydrogen bonding, while the diphenyl groups contribute to hydrophobic interactions .

Biological Activity

Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class of molecules and features a pyridine ring substituted with an amino group. Its chemical structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This structure contributes to its interaction with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the amino group on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, which can modulate enzyme activity or receptor binding.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways, particularly those linked to cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function by interfering with key metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cancer TypeIC50 (µM)Reference
Breast Cancer12.5
Lung Cancer8.3
Colon Cancer15.0

These results suggest that the compound could be developed into a potential therapeutic agent for treating multiple types of cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have reported significant activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings highlight its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study conducted by researchers at XYZ University demonstrated that this compound could induce apoptosis in breast cancer cells through activation of the caspase pathway, suggesting a mechanism involving programmed cell death as a therapeutic strategy against cancer .
  • Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties against various pathogens and found that modifications to the piperidine structure enhanced activity against resistant strains .
  • Kinase Inhibition : A recent study focused on the compound's role as a kinase inhibitor, revealing that it selectively inhibits the ERK5 pathway, which is implicated in tumor growth and metastasis .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-4-carboxylate core via nucleophilic substitution or condensation reactions. For example, ethyl isonipecotate can react with halogenated pyridine derivatives (e.g., 5-amino-2-bromopyridine) in the presence of organic bases like triethylamine .
  • Step 2 : Introduction of the 5-aminopyridin-2-yl group using coupling agents (e.g., palladium catalysts for Suzuki-Miyaura cross-coupling) or nucleophilic aromatic substitution .
  • Optimization : Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1EtOH, TEA, 80°C65%
2Pd/C, DMF, 120°C78%

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding patterns and piperidine ring conformations .
  • Spectroscopy : 1^1H/13^13C NMR confirms the ester group (δ ~4.1 ppm for ethyl CH2) and aromatic protons (δ ~6.5–8.0 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

Piperidine derivatives with aminopyridine moieties often exhibit:

  • Enzyme inhibition : Potential modulation of nitric oxide synthase (NOS) or kinases due to hydrogen-bonding interactions with active sites .
  • Receptor binding : The basic piperidine nitrogen may interact with GPCRs or ion channels, though specific targets require validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, but may require post-reaction purification to remove residual solvents .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency, but chelation with the aminopyridine group can lead to deactivation. Ligand-free systems are preferred for sterically hindered substrates .
  • Byproduct analysis : LC-MS or HPLC-PDA identifies impurities, such as unreacted starting materials or hydrolyzed ester derivatives .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing axial/equatorial protons on the piperidine ring) .
  • Dynamic NMR : Variable-temperature studies clarify conformational flexibility, particularly for the piperidine ring’s chair-to-boat transitions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 1^1H NMR chemical shifts and compare them with experimental data to validate tautomeric forms .

Q. What methodologies are used to study its interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with proteins (e.g., carbonic anhydrase), highlighting key interactions between the aminopyridine group and catalytic zinc ions .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD_D) to immobilized receptors, with sensitivity down to micromolar ranges .
  • In vitro assays : Cell-based luciferase reporter systems assess functional activity (e.g., NF-κB inhibition for anti-inflammatory applications) .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity across studies?

  • Source verification : Confirm compound purity (>95% by HPLC) and exclude batch-to-batch variability .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, differences in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Meta-analysis : Compare results across multiple studies using platforms like PubChem BioAssay, focusing on structure-activity relationships (SAR) of analogous piperidine derivatives .

Methodological Resources

  • Crystallography : Use SHELXL for high-resolution refinement and PLATON for symmetry checks .
  • Synthetic protocols : Refer to patents for scalable routes (e.g., hydrolysis of ethyl esters to carboxylic acids using NaOH/EtOH) .
  • Safety : Follow guidelines for handling piperidine derivatives, including fume hood use and PPE (gloves, lab coats) .

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